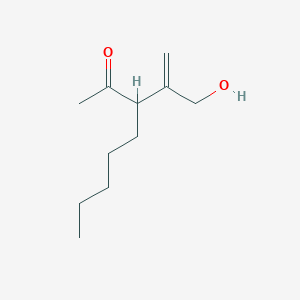
3-(3-Hydroxyprop-1-EN-2-YL)octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by the presence of a hydroxyprop-1-en-2-yl group attached to an octan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of octan-2-one with 3-hydroxyprop-1-en-2-yl aldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octan-2-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyprop-1-en-2-yl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 3-(3-oxoprop-1-en-2-yl)octan-2-one
Reduction: Formation of 3-(3-hydroxyprop-1-en-2-yl)octan-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Hydroxyprop-1-en-2-yl)hexan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)decan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)dodecan-2-one
Uniqueness
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is unique due to its specific chain length and the presence of both a hydroxyprop-1-en-2-yl group and an octan-2-one backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89100-15-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3-(3-hydroxyprop-1-en-2-yl)octan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(10(3)13)9(2)8-12/h11-12H,2,4-8H2,1,3H3 |
Clé InChI |
RYHXHJTYHKJBGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)C)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
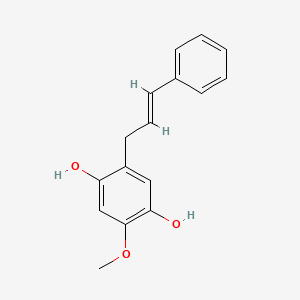



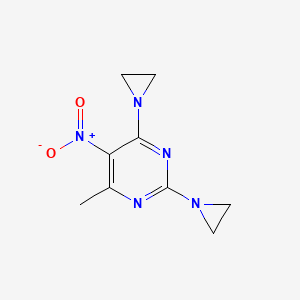
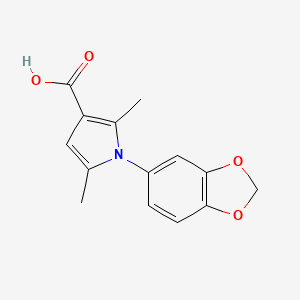
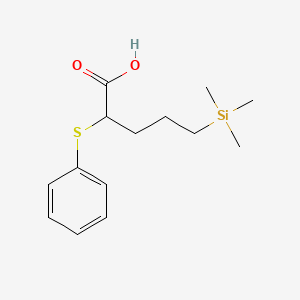

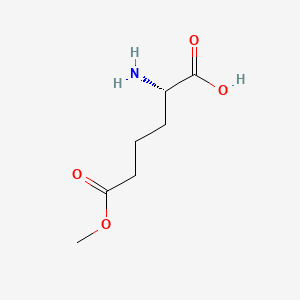
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)
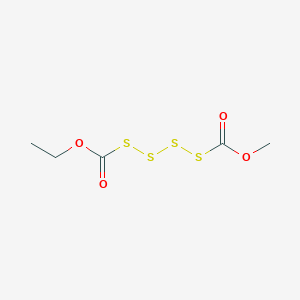
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
